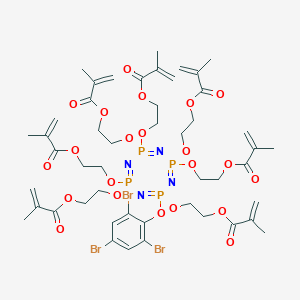
POLY(ARG, PRO, THR) HYDROCHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(arginine, proline, threonine) hydrochloride is a synthetic polypeptide composed of the amino acids arginine, proline, and threonine in a specific molar ratio. This compound is known for its versatility and is used in various scientific research applications, particularly in the fields of biochemistry and molecular biology. The molecular weight of poly(arginine, proline, threonine) hydrochloride typically ranges from 5,000 to 20,000 .
準備方法
Synthetic Routes and Reaction Conditions
Poly(arginine, proline, threonine) hydrochloride is synthesized through a process known as solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first amino acid to the resin, followed by the removal of the protecting group and the addition of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods
In an industrial setting, the production of poly(arginine, proline, threonine) hydrochloride involves large-scale SPPS using automated peptide synthesizers. These machines can handle multiple peptide synthesis reactions simultaneously, increasing efficiency and yield. The synthesized peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反応の分析
Types of Reactions
Poly(arginine, proline, threonine) hydrochloride can undergo various chemical reactions, including:
Oxidation: The threonine residues in the polypeptide can be oxidized to form threonine-derived aldehydes or ketones.
Reduction: The arginine residues can be reduced to form ornithine residues.
Substitution: The proline residues can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Threonine-derived aldehydes or ketones.
Reduction: Ornithine residues.
Substitution: Various substituted proline derivatives.
科学的研究の応用
Poly(arginine, proline, threonine) hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and peptide-based reactions.
Biology: Employed in the study of protein-protein interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and as a stabilizing agent for proteins and enzymes.
作用機序
The mechanism of action of poly(arginine, proline, threonine) hydrochloride involves its interaction with various molecular targets and pathways. The arginine residues in the polypeptide can interact with negatively charged molecules, such as nucleic acids and phospholipids, through electrostatic interactions. The proline residues can induce conformational changes in proteins, affecting their structure and function. The threonine residues can participate in hydrogen bonding and other non-covalent interactions, stabilizing the overall structure of the polypeptide .
類似化合物との比較
Similar Compounds
- Poly-L-arginine hydrochloride
- Poly-L-proline hydrochloride
- Poly-L-threonine hydrochloride
- Poly-L-lysine hydrochloride
Uniqueness
Poly(arginine, proline, threonine) hydrochloride is unique due to its specific combination of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of arginine, proline, and threonine in a specific molar ratio allows for unique interactions with biological molecules and enhances its versatility in various applications .
特性
CAS番号 |
133552-00-8 |
|---|---|
分子式 |
(C6H12N4O)n+H2O |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



